molecular formula C8H9BO3 B1389969 3-Formyl-4-methylphenylboronic acid CAS No. 1106869-99-1

3-Formyl-4-methylphenylboronic acid

Cat. No.: B1389969
CAS No.: 1106869-99-1
M. Wt: 163.97 g/mol
InChI Key: UHPDMPNTUUASKT-UHFFFAOYSA-N
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Description

3-Formyl-4-methylphenylboronic acid is a useful research compound. Its molecular formula is C8H9BO3 and its molecular weight is 163.97 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

3-Formyl-4-methylphenylboronic acid is primarily used as a synthetic intermediate in organic synthesis . It is known to be involved in the Suzuki-Miyaura reaction, which is crucial for the synthesis of many inhibitors of serine proteases . These proteases play a significant role in various biological processes, including digestion, immune response, blood clotting, and cell cycle progression .

Mode of Action

The compound interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudo-halide using a palladium catalyst . The process includes two key steps: oxidative addition, where palladium is oxidized and forms a new Pd-C bond with an electrophilic organic group, and transmetalation, where a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura reaction is a key biochemical pathway affected by this compound . This reaction is a widely-used method for forming carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this reaction can lead to the synthesis of various biologically active compounds, including inhibitors of serine proteases .

Pharmacokinetics

Boronic acids are known to be relatively stable and readily prepared . They are also generally considered environmentally benign .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura reaction . This can lead to the synthesis of various biologically and pharmacologically active molecules . In the context of serine protease inhibitors, these molecules can potentially inhibit the growth, progression, and metastasis of tumor cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is known to be exceptionally mild and tolerant of various functional groups . This means that the reaction can occur in a wide range of conditions. Certain conditions, such as the presence of a palladium catalyst, are necessary for the reaction to occur .

Biochemical Analysis

Biochemical Properties

3-Formyl-4-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions . This reaction is crucial for the synthesis of various biologically and pharmacologically active molecules. The compound interacts with enzymes such as serine proteases and kinase enzymes, which are known to influence tumor growth and progression . The nature of these interactions involves the inhibition of enzyme activity, thereby affecting cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to interact with anti-apoptotic proteins, thereby affecting cell survival and proliferation. These interactions can lead to changes in gene expression patterns and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound acts as a strong Lewis acid, allowing it to form stable complexes with Lewis bases . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic activities. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, its interaction with serine proteases can affect the breakdown of proteins and peptides, leading to changes in metabolic processes. Additionally, the compound’s role in the Suzuki-Miyaura reaction highlights its importance in the synthesis of complex organic molecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s solubility in organic solvents facilitates its transport across cell membranes, allowing it to reach its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic processes and enzyme activity.

Biological Activity

3-Formyl-4-methylphenylboronic acid is a compound of significant interest in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C8H9BO3C_8H_9BO_3, and it features a boronic acid moiety attached to a phenyl ring with a formyl group. The presence of the boron atom is crucial for its reactivity in various chemical transformations, particularly in coupling reactions.

Synthesis

This compound can be synthesized through various methods, including:

  • Chan-Lam Coupling : This method utilizes copper(II) acetate as a catalyst and triethylamine as a ligand, facilitating the formation of aryl boronic acids from aryl halides .
  • N-Arylation Reactions : The compound has been used as a substrate in N-arylation reactions, demonstrating moderate yields depending on the reaction conditions .

The biological activity of this compound is largely attributed to its ability to interact with biological targets, including enzymes and receptors. Its boronic acid functionality allows it to form reversible covalent bonds with diols, which is a key feature in the design of inhibitors for various biological pathways.

Case Studies and Research Findings

  • RXR Agonistic Activity : In studies involving retinoid X receptors (RXRs), this compound was evaluated for its agonistic properties. It was found that derivatives of this compound exhibited varying degrees of RXR modulation, suggesting potential applications in metabolic disorders and cancer therapies .
  • Antitumor Activity : Research has indicated that certain derivatives containing the 3-formyl group exhibit antitumor properties. These compounds have been tested in vitro for their ability to inhibit cancer cell proliferation, showcasing promising results that warrant further investigation .
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, its interaction with proteases has been documented, indicating potential therapeutic applications in treating diseases characterized by protease overactivity .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundRXR agonist; AntitumorEnzyme interaction; Boron-mediated binding
4-Methylphenylboronic acidLimited RXR activityStandard coupling agent
Phenylboronic acidGeneral reactivityNon-specific interactions

Properties

IUPAC Name

(3-formyl-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPDMPNTUUASKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673886
Record name (3-Formyl-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106869-99-1
Record name (3-Formyl-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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